

Introduction: The Significance of a Fluorinated Indole Scaffold

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Fluoro-5-methoxy-2-methyl-1H-indole
CAS No.:	288385-93-3
Cat. No.:	B1343830

[Get Quote](#)

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atom(s) into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[2] **4-Fluoro-5-methoxy-2-methyl-1H-indole** combines these features, making it a valuable building block for exploring new chemical space. Its structure is analogous to precursors for potent serotonin receptor agonists, highlighting its potential as a key intermediate in the synthesis of novel therapeutics.[3][4]

Core Physicochemical Properties

A summary of the fundamental properties of **4-Fluoro-5-methoxy-2-methyl-1H-indole** is presented below. It is important to note that experimental data for properties such as melting and boiling points are not readily available in published literature.

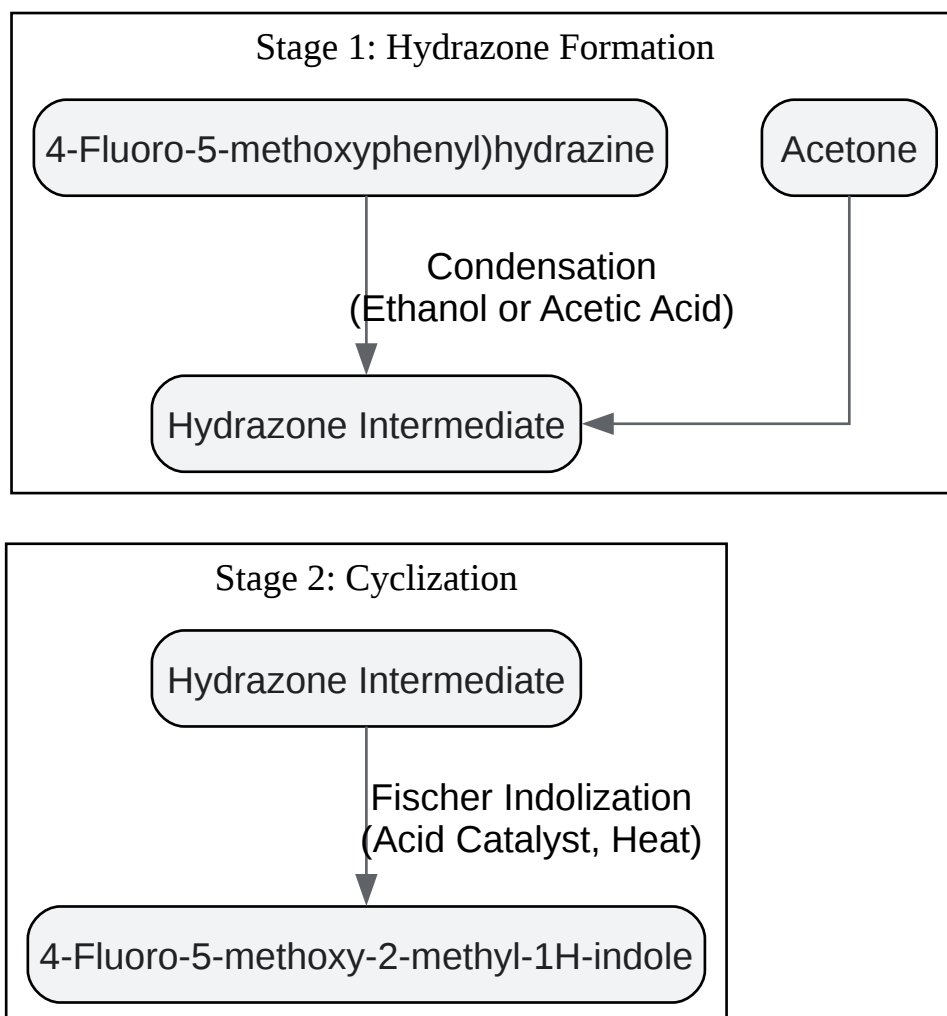
Property	Value	Source
CAS Number	288385-93-3	[5][6]
Molecular Formula	C ₁₀ H ₁₀ FNO	[5][7]
Molecular Weight	179.19 g/mol	[5]
Appearance	Predicted: Crystalline solid	N/A
Melting Point	Not reported	[5]
Boiling Point	Not reported	[5]
Solubility	Predicted: Soluble in common organic solvents (e.g., Ethanol, DMSO, Dichloromethane)	[8]

Proposed Synthesis: The Fischer Indole Synthesis

The most reliable and versatile method for constructing the 2-methyl-1H-indole core of the target molecule is the Fischer indole synthesis.[9][10] This classic reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and a ketone.

Synthetic Workflow

The proposed two-stage synthesis commences with the formation of (4-fluoro-5-methoxyphenyl)hydrazine, followed by its condensation with acetone to form the hydrazone intermediate, which is then cyclized.



[Click to download full resolution via product page](#)

Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol

Materials:

- (4-Fluoro-5-methoxyphenyl)hydrazine
- Acetone (slight excess)
- Solvent (e.g., Ethanol or Acetic Acid)
- Acid Catalyst (e.g., Polyphosphoric acid (PPA), Zinc chloride, or Sulfuric acid)

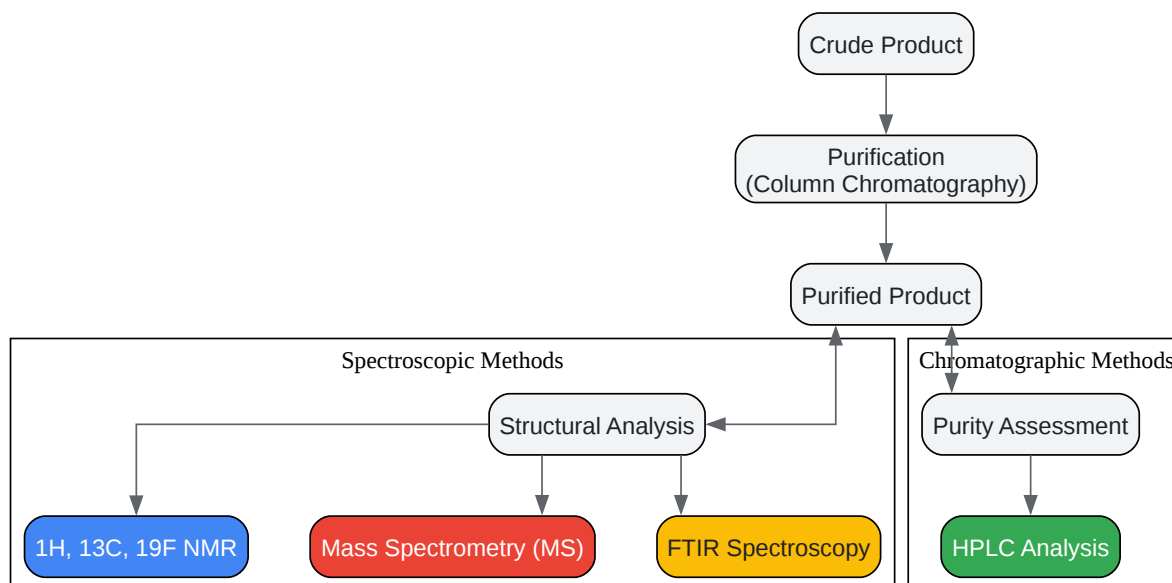
- Organic solvent for extraction (e.g., Ethyl acetate)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- **Hydrazone Formation:** Dissolve (4-fluoro-5-methoxyphenyl)hydrazine in a suitable solvent like ethanol. Add a slight excess of acetone to the solution. The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation reaction, forming the corresponding hydrazone. The progress can be monitored by Thin-Layer Chromatography (TLC).[9]
- **Cyclization:** To the formed hydrazone, carefully add the acid catalyst. The choice of catalyst is critical; PPA is often effective for this transformation. The mixture is then heated (e.g., 80-100 °C) to induce the cyclization and elimination of ammonia. This is the key indole-forming step.[9]
- **Work-up and Purification:** Upon completion (as monitored by TLC), cool the reaction mixture to room temperature. Carefully neutralize the acid by pouring the mixture over ice and adding a base, such as a saturated sodium bicarbonate solution, until effervescence ceases. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[9]
- **Isolation:** After filtering the drying agent, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **4-Fluoro-5-methoxy-2-methyl-1H-indole**.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound requires a suite of spectroscopic techniques. The following workflow outlines the standard characterization process.[11]



[Click to download full resolution via product page](#)

Caption: Standard Characterization Workflow for the Target Compound.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for **4-Fluoro-5-methoxy-2-methyl-1H-indole**, based on analyses of structurally similar compounds.[12]

Technique	Predicted Data	Rationale and Interpretation
^1H NMR	δ ~7.8-8.0 (s, 1H, NH), δ ~6.8-7.2 (m, 2H, Ar-H), δ ~6.1-6.3 (s, 1H, C3-H), δ ~3.9 (s, 3H, OCH ₃), δ ~2.4 (s, 3H, C2-CH ₃)	The indole NH proton will appear as a broad singlet. The aromatic protons will show coupling to the fluorine atom. The C3-H, methoxy, and C2-methyl protons will appear as singlets.
^{13}C NMR	9-10 distinct signals. C4 will show a large $^1\text{J}(\text{C-F})$ coupling constant (~240-250 Hz).	The spectrum will confirm the number of unique carbon environments. The carbon directly bonded to fluorine (C4) will exhibit a characteristic large one-bond coupling constant. Other carbons in the aromatic ring will show smaller $^2\text{J}(\text{C-F})$ and $^3\text{J}(\text{C-F})$ couplings.
^{19}F NMR	A single resonance, likely a multiplet due to coupling with adjacent aromatic protons.	Confirms the presence of the fluorine atom and provides information about its electronic environment.
Mass Spec. (EI)	Molecular Ion (M ⁺) peak at m/z = 179.19.	Confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.
FTIR (cm ⁻¹)	~3400 (N-H stretch), ~2950-2850 (C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch), ~1100 (C-F stretch)	Provides confirmation of key functional groups present in the molecule. [11]

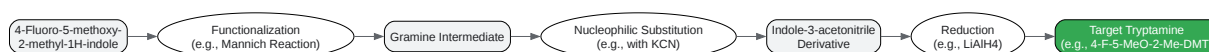
Chemical Reactivity and Stability Insights

The reactivity of the indole ring is heavily influenced by its substituents. The electron-donating nature of the methoxy group and the methyl group at the C2 position, combined with the electron-withdrawing effect of the fluorine atom, creates a unique electronic profile.

- **Electrophilic Substitution:** The indole ring is generally susceptible to electrophilic attack, typically at the C3 position. However, since the C2 position is substituted, reactivity at other positions on the pyrrole or benzene ring should be considered.
- **N-H Acidity:** The indole N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.
- **Stability:** While fluorination often enhances metabolic stability, certain fluorinated heteroaromatic systems can be susceptible to defluorination under physiological conditions. [13] Early-stage stability assays in aqueous buffers are recommended to de-risk any compound containing this scaffold for downstream applications.

Potential as a Scaffold in Drug Discovery

4-Fluoro-5-methoxy-2-methyl-1H-indole is a valuable precursor for more complex molecules, particularly in the realm of neuroscience and psychoactive drug development. Related tryptamines, such as 4-Fluoro-5-methoxy-DMT, are potent 5-HT_{1a} receptor agonists.[4] The title compound can serve as a starting point for the synthesis of such tryptamines through functionalization at the C3 position.



[Click to download full resolution via product page](#)

Caption: Conceptual Pathway from the Indole Scaffold to a Tryptamine Derivative.

The incorporation of the 2-methyl group may modulate the pharmacological profile of the resulting tryptamines, potentially altering receptor selectivity or metabolic pathways compared to their non-methylated counterparts. This makes **4-Fluoro-5-methoxy-2-methyl-1H-indole** an intriguing platform for structure-activity relationship (SAR) studies.

References

- Benchchem. Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide.
- The Royal Society of Chemistry. Supporting information.
- Sunway Pharm Ltd. **4-Fluoro-5-methoxy-2-methyl-1H-indole** - CAS:288385-93-3.
- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol.
- Allfluoro pharmaceutical co .ltd. **4-Fluoro-5-methoxy-2-methyl-1H-indole**,288385-93-3.
- Wikipedia. 4-F-5-MeO-pyr-T.
- Benchchem. Head-to-head comparison of different synthesis routes for 4-Fluoro-1-methyl-1H-indol-5-ol.
- Fisher Scientific. eMolecules **4-Fluoro-5-methoxy-2-methyl-1H-indole** | 288385-93-3.
- Wikipedia. 4-Fluoro-5-methoxy-DMT.
- ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.
- precisionFDA. 4-FLUORO-5-METHOXY-DMT.
- ChemUniverse. 4-FLUORO-5-METHOXY-1H-INDOLE [P58088].
- PubChem. N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.
- CP Lab Safety. **4-Fluoro-5-Methoxy-2-Methyl-1H-Indole**, 97% Purity, C10H10FNO, 5 grams.
- Chemcd. **4-FLUORO-5-METHOXY-2-METHYL-1H-INDOLE** | 288385-93-3.
- The Royal Society of Chemistry. Supporting information Indoles.
- PMC - NIH. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- PubChem - NIH. 5-MeO-MPMI | C15H20N2O | CID 9881324.
- NIH. 5-Fluoro-3-(1H-indol-3-ylmethyl).
- PubMed. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl).
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.
- European Journal of Chemistry. Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach.

- NIH. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.
- Chemical Synthesis Database. 5-methoxy-2-(4-methoxyphenyl)-1H-indole.
- Biosynth. 5-Fluoro-1-(methoxymethyl)-1H-indole | 1488594-93-9 | NJC59493.
- BLD Pharm. 288385-89-7|4-Fluoro-5-methoxy-1H-indole.
- GoldBio. 5-Methoxy-2-methylindole.
- Sigma-Aldrich. 5-Methoxy-7-methyl-1H-indole | 61019-05-4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. 4-F-5-MeO-pyr-T - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org/)
- [4. 4-Fluoro-5-methoxy-DMT - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org/)
- [5. 4-Fluoro-5-methoxy-2-methyl-1H-indole - CAS:288385-93-3 - Sunway Pharm Ltd \[3wpharm.com\]](https://www.3wpharm.com/)
- [6. eMolecules 4-Fluoro-5-methoxy-2-methyl-1H-indole | 288385-93-3 | MFCD09264512 | Fisher Scientific \[fishersci.com\]](https://www.fishersci.com/)
- [7. calpaclab.com \[calpaclab.com\]](https://www.calpaclab.com/)
- [8. goldbio.com \[goldbio.com\]](https://www.goldbio.com/)
- [9. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [11. researchgate.net \[researchgate.net\]](https://www.researchgate.net/)
- [12. rsc.org \[rsc.org\]](https://www.rsc.org/)
- [13. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/)
- To cite this document: BenchChem. [Introduction: The Significance of a Fluorinated Indole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1343830/docs#introduction-the-significance-of-a-fluorinated-indole-scaffold\]](https://www.benchchem.com/product/b1343830/docs#introduction-the-significance-of-a-fluorinated-indole-scaffold)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)